lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate
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Overview
Description
Lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate is a chemical compound with the molecular formula C10H10F3NO2Li. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
The synthesis of lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate typically involves the reaction of 2-(trifluoromethyl)pyridine with propanoic acid in the presence of a lithium base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethylene glycol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. .
Scientific Research Applications
Lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including pain management.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and ion channels. For example, it has been shown to act as an antagonist for transient receptor potential ankyrin 1 (TRPA1) and vanilloid 1 (TRPV1) ion channels, which play key roles in pain perception. By inhibiting these channels, the compound can reduce pain signals, making it a potential therapeutic agent for pain management .
Comparison with Similar Compounds
Lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate can be compared with other trifluoromethyl-containing compounds, such as:
Alpelisib: A PI3K inhibitor used in cancer treatment.
Fluoxetine: An antidepressant that contains a trifluoromethyl group.
Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group. The uniqueness of this compound lies in its specific structure and the presence of both a pyridine ring and a propanoate group, which confer distinct chemical and biological properties
Properties
CAS No. |
2648960-93-2 |
---|---|
Molecular Formula |
C9H7F3LiNO2 |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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